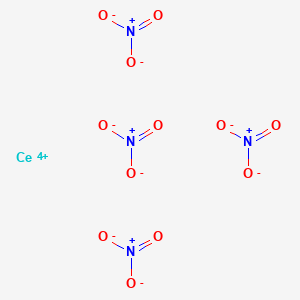

Nitric acid, cerium(4+) salt (4:1)

Vue d'ensemble

Description

Nitric acid, cerium(4+) salt (4:1), also known as Cerium nitrate, refers to a family of nitrates of cerium in the +3 or +4 oxidation state . These compounds often contain water, hydroxide, or hydronium ions in addition to cerium and nitrate .

Synthesis Analysis

The synthesis of Nitric acid, cerium(4+) salt (4:1) involves various methods. One such method involves the extraction of cerium (IV) from sulfuric acid solutions by CYANEX 301 . Another method involves the use of cerium (IV) ammonium nitrate (CAN) as an efficient oxidant in aqueous medium .Molecular Structure Analysis

The molecular structure of Nitric acid, cerium(4+) salt (4:1) is complex. It is characterized chemically by having two valence states, the +3 cerous and +4 ceric states . The ceric state is the only non-trivalent rare earth ion stable in aqueous solutions .Chemical Reactions Analysis

The chemical reactions involving Nitric acid, cerium(4+) salt (4:1) are complex and varied. For instance, cerium (IV) has been used in the oxidation of dicarboxylic acids (CH2)r(COOH)2 by cerium (IV) sulfate in the context of the Belousov–Zhabotinsky (BZ) oscillating reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of Nitric acid, cerium(4+) salt (4:1) are unique. For instance, pure nitric acid is a colorless liquid with a characteristic pungent and choking smell. It is soluble in water in all proportions and is extremely corrosive .Applications De Recherche Scientifique

Application in Chemical Science

Specific Scientific Field

Summary of the Application

Cerium(4+);tetranitrate is used in the study of tetravalent cerium and terbium ions in a conserved, homoleptic imidophosphorane ligand field .

Methods of Application or Experimental Procedures

A redox pair of Ce 4+ and Ce 3+ complexes has been prepared that is stabilized by the [(NP(1,2-bis-tBu-diamidoethane)(NEt2))]1− ligand . These complexes are isostructural to the recently reported isovalent terbium analogs .

Results or Outcomes

The electrochemical studies confirm previous theoretical studies of the redox properties of the related complex [K][Ce3+(NP(pip)3)4] (pip = piperidinyl), 1-Ce(PN) . Complex 1-Ce(PN*) presents the most negative Epc of −2.88 V vs. Fc/Fc+ in THF of any cerium complex studied electrochemically .

Application in Biomedical Field

Specific Scientific Field

Summary of the Application

Cerium and its oxidant-based nanomaterials have been used for antibacterial applications .

Methods of Application or Experimental Procedures

Cerium oxide nanoparticles with lower toxicity act as effective antibacterial agents owing to their unique functional mechanism against pathogens through the reversible conversion of oxidation state between Ce(III) and Ce(IV) .

Results or Outcomes

The introduction of nanomaterials in the biomedical field makes it possible to overcome the difficulty in bacterial drug resistance attributed to their unique antibacterial mechanism . Cerium- and cerium oxide-based nanomaterials have achieved excellent performances in antibacterial applications .

Application in Material Science

Specific Scientific Field

Summary of the Application

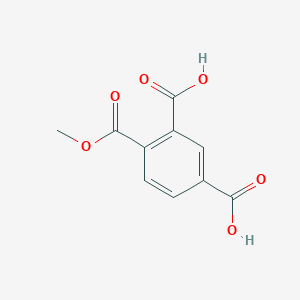

Cerium(4+);tetranitrate is used in the formation of metal–organic frameworks (MOFs) . These MOFs have immense availability of tuneable ligands of different length and functionalities .

Methods of Application or Experimental Procedures

The coordination connection of organic linkers to the metal clusters leads to the formation of MOFs, where the metal clusters and ligands are spatially entangled in a periodic manner . Tetravalent cerium [Ce(IV)] has been proven to be capable of forming similar topological MOF structures to Zr and Hf .

Results or Outcomes

So far, approximately 40 Ce(IV) MOFs with 60% having UiO-66-type structure have been reported . These MOFs have been demonstrated to be highly promising for practical applications due to their unique and outstanding characteristics such as chemical, thermal, and mechanical stability, and acidic nature .

Application in Quantum Information Science

Specific Scientific Field

Summary of the Application

Cerium(4+);tetranitrate is used in the development of technical applications such as topological insulators, magnetocaloric refrigerants, and single molecular magnets or qubits for quantum information science (QIS) .

Methods of Application or Experimental Procedures

Determining the chemical and physical basis for the stability of molecular lanthanide complexes with unusual oxidation states is critical for enabling the development of these technical applications .

Results or Outcomes

The development of these applications is still ongoing, and the results are expected to contribute significantly to the field of QIS .

Application in Environmental Science

Specific Scientific Field

Summary of the Application

Cerium(4+);tetranitrate is used in the development of environmental applications such as irradiation absorption in nuclear waste treatment, water production, and wastewater treatment .

Methods of Application or Experimental Procedures

The coordination connection of organic linkers to the metal clusters leads to the formation of metal–organic frameworks (MOFs), where the metal clusters and ligands are spatially entangled in a periodic manner . These MOFs have been demonstrated to be highly promising for practical applications due to their unique and outstanding characteristics such as chemical, thermal, and mechanical stability, and acidic nature .

Results or Outcomes

The development of these applications is still ongoing, and the results are expected to contribute significantly to the field of environmental science .

Application in Computational Science

Specific Scientific Field

Summary of the Application

Cerium(4+);tetranitrate is used in the development of computational approaches coupled with machine-learning algorithms that can be applied in screening Hf and Ce (IV) based MOF structures and identifying the best-performing MOFs for tailor-made applications in future practice .

Methods of Application or Experimental Procedures

The immense availability of tuneable ligands of different length and functionalities gives rise to robust molecular porosity ranging from several angstroms to nanometres . These MOFs have been demonstrated to be highly promising for practical applications due to their unique and outstanding characteristics such as chemical, thermal, and mechanical stability, and acidic nature .

Results or Outcomes

The development of these applications is still ongoing, and the results are expected to contribute significantly to the field of computational science .

Safety And Hazards

Orientations Futures

The future directions for Nitric acid, cerium(4+) salt (4:1) involve its use in various fields. For instance, it has been proposed for use in scientific research due to its biocompatibility, good conductivity, and the ability to transfer oxygen. It has also been used to develop electrochemical sensors and biosensors as it could increase response time, sensitivity, and stability of the sensor .

Propriétés

IUPAC Name |

cerium(4+);tetranitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.4NO3/c;4*2-1(3)4/q+4;4*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCIDLXXSFUYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeN4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17309-53-4 (Parent) | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60890686 | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitric acid, cerium(4+) salt (4:1) | |

CAS RN |

13093-17-9 | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, cerium(4+) salt (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)

![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)